molecular formula C15H11NO3 B2980944 (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate CAS No. 32888-30-5

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate

Cat. No.: B2980944
CAS No.: 32888-30-5
M. Wt: 253.257
InChI Key: DINNHRVANSTSLO-FMIVXFBMSA-N
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Description

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile and methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-m

Properties

IUPAC Name

methyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)12(10-16)9-13-7-8-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNHRVANSTSLO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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